Amsacrine Hydrochloride

Catalog No.
S548224
CAS No.
54301-15-4
M.F
C21H20ClN3O3S
M. Wt
429.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amsacrine Hydrochloride

CAS Number

54301-15-4

Product Name

Amsacrine Hydrochloride

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H

InChI Key

WDISRLXRMMTXEV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMSA, AMSA P D, AMSA P-D, AMSA PD, Amsacrina, Amsacrine, Amsidine, Amsidyl, Cain Acridine, Cain's Acridine, Cains Acridine, m-AMSA, meta AMSA, meta-AMSA, NSC 141549, NSC 156303, NSC 249992, NSC-141549, NSC-156303, NSC-249992, NSC141549, NSC156303, NSC249992, SN 11841, SN-11841, SN11841

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

The exact mass of the compound Amsacrine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141549. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amsacrine Hydrochloride is the salt form of Amsacrine (m-AMSA), a synthetic 9-anilinoacridine derivative with established antineoplastic activity. It functions through a dual mechanism: intercalating into DNA and acting as a topoisomerase II poison, which stabilizes the enzyme-DNA cleavage complex, leading to double-strand breaks and apoptosis. This mechanism makes it a critical tool in cancer research, particularly for studying acute leukemias and lymphomas. The hydrochloride form is specifically prepared to address the poor aqueous solubility of the parent compound, a key consideration for formulation in biological assays.

Substituting Amsacrine Hydrochloride with its free base or with a positional isomer like o-AMSA can lead to critical failures in experimental design and reproducibility. The hydrochloride salt form is essential for achieving the necessary aqueous solubility for creating stock solutions and ensuring bioavailability in cell-based assays, as the free base is practically insoluble in water. Furthermore, positional isomers exhibit dramatically different biological activities; for example, o-AMSA shows almost no ability to poison topoisomerase II, despite being a stronger DNA intercalator than the meta-substituted Amsacrine (m-AMSA). This demonstrates that the specific 3'-methoxy position on the anilino ring is crucial for potent enzyme inhibition, making isomer substitution scientifically invalid for studying topoisomerase II poisoning.

Solubility: Hydrochloride Salt Enables Aqueous Formulation for Bioassays

Amsacrine as a free base is noted as being insoluble or having less than 1.0 mg/ml solubility in water. The hydrochloride salt form, while still requiring an organic co-solvent like DMSO for initial stock preparation, can be diluted into aqueous buffers. For instance, a working solution of 0.5 mg/ml can be achieved in a 1:1 DMSO:PBS (pH 7.2) solution, a common requirement for in vitro and cell-based experiments. This contrasts sharply with the free base, which is unsuitable for direct aqueous preparation.

Evidence DimensionAqueous Solubility
Target Compound DataSparingly soluble; can be formulated to ~0.5 mg/ml in DMSO:PBS (1:1)
Comparator Or BaselineAmsacrine (free base): Insoluble (<1 mg/mL)
Quantified DifferenceEnables creation of aqueous-based working solutions not feasible with the free base.
ConditionsFormulation for biological assays (e.g., cell culture media, buffers).

Procuring the hydrochloride salt is non-negotiable for researchers who need to prepare aqueous stock solutions for reproducible biological and cellular assays.

Biological Activity: Isomer-Specific Potency in Topoisomerase II Poisoning

The biological activity of Amsacrine is critically dependent on the placement of the methoxy group on the anilino ring. Amsacrine (m-AMSA, 3'-methoxy) enhances DNA cleavage mediated by human topoisomerase IIα and IIβ by approximately 7- to 8-fold compared to no-drug controls. In stark contrast, its structural isomer o-AMSA (2'-methoxy) displays almost no ability to poison either enzyme, despite being a stronger DNA intercalator. This demonstrates that the specific structure of Amsacrine Hydrochloride is required for potent topoisomerase II inhibition, and the o-AMSA isomer is not a viable substitute.

Evidence DimensionTopoisomerase IIα/β Mediated DNA Cleavage Enhancement
Target Compound Data~7- to 8-fold increase vs. control
Comparator Or Baselineo-AMSA (isomer): Almost no enhancement of DNA cleavage
Quantified DifferenceAmsacrine (m-AMSA) is an active topoisomerase II poison, while o-AMSA is essentially inactive.
ConditionsIn vitro DNA cleavage assay with purified human topoisomerase IIα and IIβ.

This evidence confirms that only the specific m-AMSA isomer (Amsacrine) possesses the desired biological activity, making the procurement of isomers a critical error.

Mechanism of Action: Preferential DNA Cleavage Site Specificity vs. Etoposide

While both Amsacrine and Etoposide are topoisomerase II inhibitors, they exhibit different gene-specific damage profiles. In studies mapping cleavage sites within the human c-myc protooncogene, Amsacrine induces a prominent, preferential cleavage site in the P2 promoter region. In contrast, the cleavage induced by Etoposide is more diffuse and significantly less pronounced at this specific promoter site. This suggests that the two inhibitors, despite being in the same functional class, are not interchangeable for studies focused on specific gene regulation or damage pathways.

Evidence DimensionTopoisomerase II cleavage in c-myc P2 promoter
Target Compound DataInduces prominent, preferential cleavage
Comparator Or BaselineEtoposide: Cleavage is diffuse and markedly less at the same site
Quantified DifferenceQualitatively different and site-preferential DNA damage profile compared to a common in-class substitute.
ConditionsMapping of cleavage sites in the human c-myc gene using purified topoisomerase II and in human small cell lung carcinoma cells.

For researchers investigating the specific effects of topoisomerase II inhibition on c-myc regulation, Amsacrine provides a distinct tool that cannot be replicated by Etoposide.

In Vitro Assays Requiring Aqueous-Compatible Topoisomerase II Poison

For cell-based screening, enzyme kinetics, or DNA cleavage assays that require the inhibitor to be soluble and stable in aqueous buffers or cell culture media, the hydrochloride salt is the required form. Its defined solubility characteristics enable the creation of reliable, reproducible working solutions that are not achievable with the insoluble free base.

Structure-Activity Relationship (SAR) Studies of Anilinoacridines

As a benchmark compound, Amsacrine Hydrochloride is essential for SAR studies. Its well-defined and potent activity against topoisomerase II serves as the positive control and primary reference point when evaluating new analogs or isomers, such as the inactive o-AMSA, to understand the structural requirements for enzyme poisoning.

Investigating Drug-Specific Effects on Oncogene Regulation

When research requires a topoisomerase II inhibitor with a distinct pattern of DNA damage, Amsacrine Hydrochloride is a justified choice. Its demonstrated preferential cleavage induction in the c-myc promoter allows for targeted investigations into oncogene regulation that differ from the effects of other common inhibitors like Etoposide.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

429.0913904 Da

Monoisotopic Mass

429.0913904 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U66HX4K4CO

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

54301-15-4

Wikipedia

Amsacrine hydrochloride

Dates

Last modified: 08-15-2023
1: Jangir DK, Kundu S, Mehrotra R. Role of minor groove width and hydration pattern on amsacrine interaction with DNA. PLoS One. 2013 Jul 29;8(7):e69933. doi: 10.1371/journal.pone.0069933. Print 2013. PubMed PMID: 23922861; PubMed Central PMCID: PMC3726726.
2: Krejci M, Doubek M, Dusek J, Brychtova Y, Racil Z, Navratil M, Tomiska M, Horky O, Pospisilova S, Mayer J. Combination of fludarabine, amsacrine, and cytarabine followed by reduced-intensity conditioning and allogeneic hematopoietic stem cell transplantation in patients with high-risk acute myeloid leukemia. Ann Hematol. 2013 Jun 1. [Epub ahead of print] PubMed PMID: 23728608.
3: Schaich M, Parmentier S, Kramer M, Illmer T, Stölzel F, Röllig C, Thiede C, Hänel M, Schäfer-Eckart K, Aulitzky W, Einsele H, Ho AD, Serve H, Berdel WE, Mayer J, Schmitz N, Krause SW, Neubauer A, Baldus CD, Schetelig J, Bornhäuser M, Ehninger G. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial. J Clin Oncol. 2013 Jun 10;31(17):2094-102. doi: 10.1200/JCO.2012.46.4743. Epub 2013 Apr 29. PubMed PMID: 23630210.
4: Fong CY, Grigoriadis G, Hocking J, Coutsouvelis J, Muirhead J, Campbell P, Paul E, Walker P, Avery S, Patil S, Spencer A, Schwarer A, Wei A. Fludarabine, cytarabine, granulocyte-colony stimulating factor and amsacrine: an effective salvage therapy option for acute myeloid leukemia at first relapse. Leuk Lymphoma. 2013 Feb;54(2):336-41. doi: 10.3109/10428194.2012.713479. Epub 2012 Sep 8. PubMed PMID: 22812445.
5: Jangir DK, Dey SK, Kundu S, Mehrotra R. Assessment of amsacrine binding with DNA using UV-visible, circular dichroism and Raman spectroscopic techniques. J Photochem Photobiol B. 2012 Sep 3;114:38-43. doi: 10.1016/j.jphotobiol.2012.05.005. Epub 2012 May 18. PubMed PMID: 22677564.
6: Ketron AC, Denny WA, Graves DE, Osheroff N. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. Biochemistry. 2012 Feb 28;51(8):1730-9. doi: 10.1021/bi201159b. Epub 2012 Feb 10. PubMed PMID: 22304499; PubMed Central PMCID: PMC3289736.
7: Attia SM. Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells. J Appl Toxicol. 2013 Jun;33(6):426-33. doi: 10.1002/jat.1753. Epub 2011 Nov 11. PubMed PMID: 22081495.
8: Devi ML, Chandrasekhar KB, Surendranath KV, Rao BM, Narayana MB. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. J Chromatogr Sci. 2011 Aug;49(7):489-94. PubMed PMID: 21801478.
9: Wilhelm C, Neubauer A, Burchert A. Poor-risk cytogenetics may be associated with inferior outcome after fludarabine, cytarabine, and amsacrine reduced intensity conditioning in patients with high-risk acute myeloid leukemia. Leuk Lymphoma. 2011 Oct;52(10):2031-5. doi: 10.3109/10428194.2011.588760. Epub 2011 Jun 24. PubMed PMID: 21702642.
10: Zhang L, Guo Y, Wang J, Wang X, Han G, Ou W, Xu Y, Zhang X. Assisted sonodynamic damage of bovine serum albumin by metronidazole under ultrasonic irradiation combined with photosensitive antitumor drug-Amsacrine. J Photochem Photobiol B. 2010 Jan 21;98(1):61-8. doi: 10.1016/j.jphotobiol.2009.11.005. Epub 2009 Nov 22. PubMed PMID: 20006932.

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